7-Methoxyisoquinoline-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxy group at the 7th position and a carboxylic acid group at the 1st position of the isoquinoline ring. Its molecular formula is C11H9NO3, and it is classified as an isoquinoline derivative. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Source: 7-Methoxyisoquinoline-1-carboxylic acid can be synthesized through various chemical reactions involving isoquinoline derivatives. It is often derived from 7-methoxyisoquinoline or related compounds via oxidation processes.
Classification:
The synthesis of 7-Methoxyisoquinoline-1-carboxylic acid can be achieved through several methods:
Methods:
Technical Details:
The molecular structure of 7-Methoxyisoquinoline-1-carboxylic acid can be described as follows:
The spatial arrangement of these groups contributes to the compound's reactivity and potential interactions with biological targets.
7-Methoxyisoquinoline-1-carboxylic acid can undergo various chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for 7-Methoxyisoquinoline-1-carboxylic acid is primarily related to its interactions with biological systems:
Process:
Data:
Physical Properties:
Chemical Properties:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to characterize this compound.
7-Methoxyisoquinoline-1-carboxylic acid has several scientific applications:
Scientific Uses:
The exploration of isoquinoline derivatives began in earnest during the mid-20th century, with early research focusing on unsubstituted isoquinoline-1-carboxylic acid (CAS: 486-73-7) as a foundational heterocyclic scaffold [6]. This compound demonstrated the inherent reactivity of the isoquinoline nucleus at the 1-position, laying groundwork for regioselective modifications. The specific introduction of a methoxy group at the 7-position emerged as a significant advancement in the 2010s, driven by the need for enhanced electronic and steric properties in drug design. The synthesis of 7-methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-15-5) represented a strategic evolution, exploiting the electron-donating methoxy group to modulate the carboxylic acid's acidity and influence π-electron delocalization across the fused ring system [1] [8].
Early synthetic routes faced challenges in regiocontrol during electrophilic substitution, often yielding mixtures of 5-, 6-, and 8-methoxy isomers. Modern protocols employ directed ortho-metalation strategies or utilize pre-functionalized aniline precursors in Gould-Jacobs cyclization reactions to achieve precise 7-substitution [4] [8]. The compound's crystalline nature (melting point ~164°C with decomposition) and moderate water solubility facilitated purification and characterization, accelerating its adoption in medicinal programs [6].
7-Methoxyisoquinoline-1-carboxylic acid has emerged as a privileged scaffold due to its dual functionality: the carboxylic acid serves as a versatile handle for amide coupling, while the methoxy group provides electronic modulation and potential for hydrogen bonding. This is evident in its molecular descriptors (cLogP: 0.30, H-bond acceptors: 4, H-bond donors: 1) that balance polarity and permeability [1]. The scaffold's planar configuration enables deep insertion into kinase ATP-binding pockets, with the methoxy oxygen forming critical hydrogen bonds with hinge region residues [2] [4].
Table 1: Key Applications in Drug Discovery
Therapeutic Area | Derivative Structure | Target Protein | Biological Outcome |
---|---|---|---|
Inflammation/Oncology | PF-06650833 (1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide) | IRAK4 Kinase | Nanomolar cellular potency (IRAK4 inhibition) [2] |
Antiangiogenic Therapy | Quinoline-3-carboxamide hybrids | VEGFR-2 | IC₅₀ = 36 nM (enzyme), sub-micromolar cytotoxicity in HepG2 cells [4] |
Kinase Selectivity Platforms | 5-Fluoro-7-methoxy variants (CAS: 2059944-15-7) | Undisclosed kinase targets | Enhanced selectivity profiles in screening panels [5] |
The scaffold demonstrates remarkable versatility through bioisosteric replacement strategies. The carboxylic acid group can be replaced by tetrazole, acyl sulfonamide, or hydroxamic acid moieties to modulate pharmacokinetics while maintaining target engagement [7]. This adaptability addresses common limitations of carboxylic acid-containing drugs, such as limited blood-brain barrier penetration or high plasma protein binding [7].
Table 2: Structural Advantages Over Related Isoquinolines
Structural Feature | Impact on Drug Properties | Comparative Advantage Over Analogues |
---|---|---|
1-Carboxylic Acid | Enables salt formation (improved solubility) and directed hydrogen bonding | Superior kinase binding affinity vs. 4-carboxy isomers [8] |
7-Methoxy Group | Electron donation enhances π-stacking with tyrosine residues | Increased cellular potency vs. 7-H or 7-Cl analogues [1] |
Fused Ring Topology | Planar conformation facilitates deep binding pocket penetration | Broader kinase selectivity profile vs. monocyclic quinoline counterparts [2] [4] |
In fragment-based drug design (FBDD), the scaffold serves as an efficient molecular "anchor" with ligand efficiency (LE) >0.3, allowing modular growth toward hydrophobic regions of targets. This approach was successfully employed in developing PF-06650833, where initial fragment hits containing the core demonstrated >5-fold improvement in lipophilic efficiency during optimization [2]. The molecule's vectorial orientation permits strategic decoration at C-1 (via amide bonds), C-5/C-6 (via electrophilic substitution), and the methoxy oxygen (via demethylation or O-alkylation) to fine-tune target interactions [4] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2